molecular formula C16H17N5 B15058827 6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B15058827
M. Wt: 279.34 g/mol
InChI Key: LAMWOWMEVFAPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazolopyridazine core structure. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The presence of the phenyl and piperidinyl groups enhances its chemical properties, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is formed by reacting the triazole intermediate with suitable dicarbonyl compounds.

    Introduction of the Phenyl and Piperidinyl Groups: The phenyl and piperidinyl groups are introduced through substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and pharmacological activities.

    Triazole Derivatives: Compounds containing the triazole ring, such as triazolopyridazines, exhibit similar chemical properties and biological activities.

Uniqueness

6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the combination of its triazolopyridazine core with phenyl and piperidinyl groups. This unique structure enhances its chemical reactivity and potential for diverse pharmacological applications, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

6-phenyl-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N5/c1-2-4-12(5-3-1)14-6-7-15-18-19-16(21(15)20-14)13-8-10-17-11-9-13/h1-7,13,17H,8-11H2

InChI Key

LAMWOWMEVFAPRF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN=C3N2N=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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